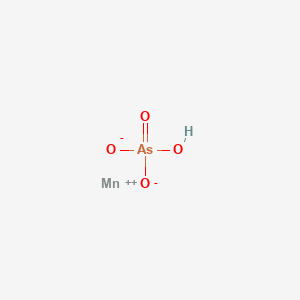
Manganese arsenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese arsenate is a useful research compound. Its molecular formula is AsHMnO4 and its molecular weight is 194.865 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Remediation
Arsenic Removal from Water
Manganese arsenate plays a crucial role in the removal of arsenic from contaminated water sources. Manganese oxides, including this compound, are effective adsorbents for arsenic species due to their high surface area and reactivity.
Table 1: Comparison of Arsenic Removal Techniques
Case Study: Manganese Oxide-Based Adsorbents
Recent studies have highlighted the use of manganese oxide-based materials for arsenic removal from industrial wastewater. A core/shell structure combining nanoscale zero-valent iron (nZVI) with manganese oxide was shown to enhance arsenic adsorption significantly. This dual approach not only improved removal efficiency but also facilitated the regeneration of the adsorbent material .
Soil Remediation
Stabilization of Arsenic in Contaminated Soils
This compound can stabilize arsenic in soils, reducing its mobility and bioavailability. This stabilization is particularly beneficial in agricultural settings where soil contamination poses risks to crops and human health.
Table 2: Effectiveness of this compound in Soil Remediation
| Soil Condition | As Mobility Reduction (%) | Mechanism | References |
|---|---|---|---|
| Aerobic Conditions | 60-80 | Precipitation as stable minerals | |
| Anaerobic Conditions | 40-50 | Formation of insoluble complexes |
Case Study: Bioremediation Approaches
Research indicates that bioremediation techniques utilizing manganese oxides can effectively reduce arsenic levels in flooded soils. In these studies, the presence of biogenic manganese oxides enhanced the precipitation of arsenic as less toxic forms, thereby mitigating environmental impacts .
Material Science Applications
Synthesis of Advanced Materials
This compound has potential applications in synthesizing advanced materials, including catalysts and sensors. Its unique properties allow for the development of materials that can selectively adsorb or react with specific contaminants.
Table 3: Potential Applications of this compound in Material Science
Análisis De Reacciones Químicas
Table 1: Kinetic Parameters for As(III) Oxidation by δ-MnO₂
| Time Period (s) | Rate Constant (k, s⁻¹) | R² |
|---|---|---|
| 1–30 | 4.7 × 10⁻³ | 0.91 |
| 135–300 | 4.9 × 10⁻⁴ | 0.74 |
-
The reaction exhibits biphasic kinetics : rapid initial As(III) depletion (0.02 h⁻¹) slows due to Mn²⁺ adsorption and surface passivation .
-
Solubility : The solubility product (Ksp) of MnHAsO₄·H₂O is pH-dependent, with precipitation favored at pH 5–7 .
Adsorption and Surface Complexation
As(V) and Mn²⁺ adsorb on birnessite during and after oxidation:
-
As(V) forms bidentate binuclear complexes on MnO₂ edge sites (Mn–As distance = 3.22 Å) .
-
Mn²⁺ occupies vacancy sites, inhibiting further As(III) oxidation and promoting passivation .
Table 2: EXAFS-Derived Coordination Environment
| Element | Coordination Shell | Distance (Å) | CN |
|---|---|---|---|
| As(V) | 2 Mn | 3.22 | 1.9 |
| Mn(II) | 6 O | 2.17 | 5.8 |
Environmental Implications
-
Arsenic Detoxification : Conversion of mobile As(III) to less toxic As(V) reduces groundwater contamination risks .
-
Passivation Effects : Mn²⁺ and As(V) adsorption on Mn oxides limits long-term reactivity, necessitating periodic regeneration in water treatment systems .
Key Research Findings
-
Poorly crystalline Mn oxides (e.g., δ-MnO₂) exhibit higher As(III) oxidation rates than well-crystallized phases .
-
Mn²⁺ conproportionation with Mn(IV) generates Mn(III) intermediates, altering reaction pathways .
-
Co-occurring ions (e.g., carbonate) inhibit Mn²⁺ oxidation, stabilizing dissolved arsenic .
This synthesis of reaction mechanisms, kinetics, and environmental behavior underscores manganese arsenate’s dual role as a contaminant sink and a catalyst in redox cycling. Future research should address scalability in remediation technologies and long-term stability of arsenic sequestration.
Propiedades
Número CAS |
7784-38-5 |
|---|---|
Fórmula molecular |
AsHMnO4 |
Peso molecular |
194.865 g/mol |
Nombre IUPAC |
hydrogen arsorate;manganese(2+) |
InChI |
InChI=1S/AsH3O4.Mn/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+2/p-2 |
Clave InChI |
UGYZDRNYHSBEDB-UHFFFAOYSA-L |
SMILES |
O[As](=O)([O-])[O-].[Mn+2] |
SMILES canónico |
O[As](=O)([O-])[O-].[Mn+2] |
Key on ui other cas no. |
7784-38-5 |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















